5-Hexyl-2-thienylzinc bromide
CAS No.: 1558025-72-1
Cat. No.: VC11662147
Molecular Formula: C10H15BrSZn
Molecular Weight: 312.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1558025-72-1 |
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Molecular Formula | C10H15BrSZn |
Molecular Weight | 312.6 g/mol |
IUPAC Name | bromozinc(1+);5-hexyl-2H-thiophen-2-ide |
Standard InChI | InChI=1S/C10H15S.BrH.Zn/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | VZZZIRGIUMREBE-UHFFFAOYSA-M |
SMILES | CCCCCCC1=CC=[C-]S1.[Zn+]Br |
Canonical SMILES | CCCCCCC1=CC=[C-]S1.[Zn+]Br |
Introduction
Chemical Identity and Structural Features
5-Hexyl-2-thienylzinc bromide belongs to the class of heteroarylzinc reagents, characterized by a thiophene ring substituted with a hexyl group at the 5-position and a zinc bromide moiety at the 2-position. The molecular formula is C<sub>10</sub>H<sub>15</sub>BrSZn, with a molecular weight of 307.31 g/mol . The thiophene ring’s aromatic system conjugated with the zinc center enables electron delocalization, critical for its reactivity in polymerization .
Key structural attributes include:
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Regiochemical control: The 2,5-substitution pattern ensures head-to-tail coupling during polymerization, essential for P3HT’s optoelectronic properties .
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Solubility: The hexyl side chain enhances solubility in organic solvents like tetrahydrofuran (THF) and N-methylpyrrolidone (NMP).
Synthetic Methodologies
Direct Zinc Insertion into 2,5-Dibromo-3-hexylthiophene
The most efficient route involves oxidative insertion of zinc dust into 2,5-dibromo-3-hexylthiophene under inert conditions :
Reaction conditions:
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Zinc dust activated with LiBr (1.0 equiv) and iodine (5 mol%)
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Solvent: DMA or NMP at 80–90°C for 24 h
Mechanistic insights:
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Activation: Iodine cleaves the Zn oxide layer, exposing fresh metal surfaces.
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Oxidative insertion: Zn inserts into the C–Br bond at the 5-position, forming a thienylzinc intermediate.
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Transmetallation: The intermediate reacts with Ni(dppe)Cl<sub>2</sub> catalyst to initiate polymerization .
Comparative Analysis of Synthetic Routes
Method | Zinc Source | Solvent | Regioregularity | Molecular Weight (g/mol) |
---|---|---|---|---|
Activated Zn dust | Commercial Zn | DMA | >96% | 5,000 |
Grignard metathesis | ZnCl<sub>2</sub> | THF | 90–94% | 3,500 |
Highly active Zn* | Pre-treated Zn | DMF | 95% | 4,200 |
The activated zinc dust method outperforms traditional approaches by eliminating the need for pre-treated zinc or transmetallation steps .
Structural Characterization
Spectroscopic Analysis
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<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):
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UV-Vis (CHCl<sub>3</sub>):
Applications in Polymer Synthesis
Synthesis of Regioregular P3HT
5-Hexyl-2-thienylzinc bromide enables Kumada-type polycondensation with Ni(dppe)Cl<sub>2</sub> catalyst :
Polymerization protocol:
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Monomer activation: 0.5 M solution in THF under argon.
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Catalytic cycle:
Resulting polymer properties:
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Regioregularity: 96–98% head-to-tail linkages
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Charge carrier mobility: 0.01–0.1 cm²/V·s in field-effect transistors
Future Directions in Organozinc Chemistry
Recent advances in direct zinc insertion methodologies have revitalized interest in thienylzinc reagents :
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Flow chemistry: Continuous synthesis to improve yield and scalability
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Green solvents: Replacement of DMA with cyclopentyl methyl ether (CPME)
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Hybrid catalysts: Pd/Ni bimetallic systems for asymmetric couplings
These innovations promise to expand the utility of 5-hexyl-2-thienylzinc bromide in organic photovoltaics and stretchable electronics .
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